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Bisphenol A diglycidyl ether - 91384-80-4

Bisphenol A diglycidyl ether

Catalog Number: EVT-7930629
CAS Number: 91384-80-4
Molecular Formula: C21H24O4
C21H24O4
C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bisphenol a diglycidyl ether is an odorless yellowish brown liquid. Sinks in water. (USCG, 1999)
Bisphenol A diglycidyl ether is a diarylmethane.
Bisphenol a diglycidyl ether is a Standardized Chemical Allergen. The physiologic effect of bisphenol a diglycidyl ether is by means of Increased Histamine Release, and Cell-mediated Immunity.
Source and Classification

The primary source of bisphenol A diglycidyl ether is the condensation reaction between bisphenol A and epichlorohydrin. This reaction produces a compound with two epoxy groups, which enhances its reactivity and utility in forming cross-linked networks. Bisphenol A diglycidyl ether falls under the classification of epoxy resins, specifically categorized as a glycidyl ether due to the presence of glycidyl functional groups.

Synthesis Analysis

Methods

The synthesis of bisphenol A diglycidyl ether typically involves the following steps:

  1. Reaction Setup: Bisphenol A is mixed with epichlorohydrin in the presence of a catalyst, usually a base such as sodium hydroxide.
  2. Temperature Control: The reaction mixture is heated to facilitate the formation of the diglycidyl ether. The temperature is carefully controlled to optimize yield and minimize side reactions.
  3. Purification: After completion, the product is purified through distillation or solvent extraction to remove unreacted materials and by-products.

Technical Details

The reaction can be represented as follows:

Bisphenol A+EpichlorohydrinBaseBisphenol A Diglycidyl Ether\text{Bisphenol A}+\text{Epichlorohydrin}\xrightarrow{\text{Base}}\text{Bisphenol A Diglycidyl Ether}

This process typically yields a product with an epoxy equivalent weight ranging from 182 to 192 g/mol, indicating the amount of resin required to provide one mole of epoxy functionality.

Molecular Structure Analysis

Structure

The molecular structure of bisphenol A diglycidyl ether features two epoxy groups attached to a bisphenol backbone. The general formula can be represented as:

C21H22O4C_{21}H_{22}O_4

This structure allows for significant cross-linking potential when cured with hardeners or amines.

Data

  • Molecular Weight: Approximately 342 g/mol
  • Chemical Formula: C21H22O4
  • Functional Groups: Epoxy groups (-O-)
Chemical Reactions Analysis

Reactions

Bisphenol A diglycidyl ether undergoes various chemical reactions, particularly during curing processes:

  1. Curing Reactions: When mixed with amines or hardeners, it forms cross-linked networks that enhance thermal and mechanical properties.
  2. Hydrolysis: In the presence of moisture or acidic conditions, bisphenol A diglycidyl ether can hydrolyze to form hydrolysis products like bisphenol A and other derivatives.

Technical Details

The curing process can be accelerated using catalysts or by increasing temperature, which promotes the opening of epoxy rings and subsequent polymerization.

Mechanism of Action

Process

The mechanism of action for bisphenol A diglycidyl ether involves:

  1. Epoxide Ring Opening: The epoxy groups react with nucleophiles (e.g., amines), leading to ring opening and formation of hydroxyl groups.
  2. Cross-Linking: As more nucleophiles react with the opened epoxide rings, a three-dimensional network forms, resulting in a solid polymer matrix.

Data

  • Activation Energy: The activation energy for curing reactions varies based on the type of hardener used but typically ranges from 50 to 100 kJ/mol.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear to light yellow liquid
  • Viscosity: Viscous liquid at room temperature
  • Boiling Point: Approximately 200 °C (392 °F)

Chemical Properties

  • Reactivity: Highly reactive due to the presence of epoxy groups.
  • Stability: Stable under normal conditions but susceptible to hydrolysis in acidic or basic environments.

Relevant data indicates that bisphenol A diglycidyl ether exhibits low volatility and good thermal stability up to approximately 300 °C before decomposition occurs.

Applications

Bisphenol A diglycidyl ether finds extensive use in various scientific and industrial applications:

  • Coatings: Used as a protective coating for metals and plastics due to its durability.
  • Adhesives: Employed in strong adhesive formulations for bonding dissimilar materials.
  • Composites: Acts as a matrix material in fiber-reinforced composites for automotive and aerospace applications.
  • Medical Devices: Utilized in manufacturing medical devices such as syringes and intravenous sets, although concerns about its endocrine-disrupting potential have prompted scrutiny regarding its safety in such applications.
Synthesis and Industrial Production

Historical Development of Epoxy Resin Synthesis Pathways

The synthesis pathway for Bisphenol A diglycidyl ether (BADGE) has evolved significantly since its initial discovery. The foundational chemistry traces back to Aleksandr Dianin's 1891 synthesis of Bisphenol A (BPA) through the condensation of phenol and acetone under acidic conditions [1]. This reaction exploited the carbonyl group's electrophilicity and phenol's nucleophilicity, establishing BPA as a versatile chemical building block. The critical breakthrough for epoxy resins occurred in 1934 when IG Farbenindustrie researchers demonstrated that BPA could react with epichlorohydrin (ECH) to form glycidyl ether derivatives [1] [2]. This discovery laid the groundwork for epoxy resin chemistry by establishing the coupling mechanism between bisphenolic compounds and chloromethyl oxiranes.

By the 1940s–1950s, industrial production scaled up using a two-stage process that remains conceptually relevant today. The first stage involves the etherification of BPA with excess ECH (typically 2-8:1 molar ratio) at 45-65°C, forming the chlorohydrin intermediate. The second ring-closing stage employs sodium hydroxide (NaOH) to dehydrohalogenate the intermediate, generating the epoxide functionality under reduced pressure (15-25 kPa) and controlled temperatures (55-70°C) to minimize hydrolysis [2] [6]. Early catalysts included tertiary amines and ionic salts, but their low selectivity led to significant oligomer formation and hydrolyzable chlorine impurities (>1000 ppm) [6]. The 1980s introduced phase-transfer catalysts like quaternary ammonium salts, enhancing reaction rates and reducing side products. A notable advancement emerged in the 2000s with organocatalysts such as USP Kosher (glycerol-derived) or diethylene glycol dimethyl ether, which improved atom economy and reduced chlorinated byproducts to <500 ppm hydrolyzable chlorine [6].

Table 1: Evolution of BADGE Production Methods

Time PeriodKey CatalystsReaction ConditionsHydrolyzable Chlorine (Typical)
1930s–1940sNaOH (homogeneous)Atmospheric pressure, 70–90°C>2000 ppm
1950s–1970sTertiary aminesReduced pressure (25–30 kPa), 60–80°C1000–1500 ppm
1980s–2000sPhase-transfer catalystsControlled ECH dosing, 55–70°C500–1000 ppm
2000s–presentOrganocatalysts (e.g., USP Kosher)Absolute pressure 15–25 kPa, 45–65°C<300 ppm

Comparative Analysis of Halogen-Free vs. Traditional Epoxidation Methods

Traditional BADGE synthesis relies on stoichiometric halogenation via ECH, introducing hydrolyzable chlorine (0.05–0.1%) and inorganic chlorides (e.g., NaCl) as byproducts. This method generates organochlorine impurities such as 2,3-dichloropropanol and 1,3-dichloro-2-propanol, which complicate purification and pose environmental disposal challenges [2] [6]. The process requires extensive washing and solvent extraction (e.g., with toluene or MIBK) to reduce hydrolyzable chlorine to acceptable levels (<500 ppm) for high-performance applications [6].

Halogen-free epoxidation routes have emerged as sustainable alternatives, eliminating ECH entirely. The most promising approaches include:

  • Direct Epoxidation with Hydrogen Peroxide: This method employs Ti- or W-based catalysts to activate H₂O₂ for oxygen transfer to alkenes. However, BPA’s steric hindrance limits epoxide yields to <60% due to inefficient peroxide utilization [9].
  • CO₂-Cycloaddition Catalysis: Metal-free systems like imidazole-functionalized covalent triazine frameworks (CTF-IM) exploit nucleophilic sites to activate CO₂ and acidic sites to polarize epoxides. CTF-IM achieves >95% conversion of glycidol with BPA, yielding BADGE analogs without halogenated waste [4].
  • Peracid-Free Oxidation: Lipase enzymes catalyze in situ peracid formation from fatty acids and H₂O₂, enabling epoxidation under mild conditions (30–50°C). This method reduces energy consumption by 40% but suffers from slow reaction kinetics (24–48 h) [8].

Table 2: Performance Comparison of Epoxidation Methods for BADGE Synthesis

MethodCatalyst/ReagentEpoxide YieldHydrolyzable ChlorineKey Limitation
Traditional (ECH)NaOH, phase-transfer catalysts85–92%300–1000 ppmOrganochlorine byproducts
Direct H₂O₂Ti-SiO₂, WO₄²⁻50–60%0 ppmLow yield with sterically hindered BPA
CO₂ CycloadditionCTF-IM90–95%*0 ppmRequires glycidol, not direct BPA route
EnzymaticCandida antarctica lipase B70–75%0 ppmSlow reaction kinetics (24–48 h)

*Yield for glycidol-based epoxidation, not direct BPA conversion.

Catalytic Mechanisms in BADGE Oligomerization and Polymerization

BADGE serves as a monomer for high-molecular-weight epoxy resins, with oligomerization and polymerization governed by distinct catalytic mechanisms:

Coordination Mechanism (Lewis Acid Catalysis)

Metal halides (e.g., BF₃, AlCl₃) activate the epoxide ring through coordination, enabling nucleophilic attack by BPA’s phenolic oxygen. This follows a cationic chain-growth pathway, where the metal center stabilizes the oxirane ring’s partial positive charge [3]. The reaction proceeds via SN₂ ring-opening, forming ether linkages with inversion of configuration. Chain length is controlled by stoichiometry (BPA:BADGE ratio), with n = 0–10 oligomers dominating below 100°C. At higher temperatures (>150°C), gelation occurs due to cross-linking [7].

Nucleophilic Catalysis

Tertiary amines (e.g., benzyldimethylamine) initiate polymerization through nucleophilic attack on the epoxide, generating an alkoxide intermediate. This anion propagates the reaction by opening additional epoxide rings. The process exhibits living character in anhydrous conditions, producing linear polymers with molecular weights up to 20,000 Da [6]. However, hydroxyl impurities cause chain transfer, broadening polydispersity (Đ = 1.5–2.5) [3].

Acid/Base Bifunctional Catalysis

Heterogeneous catalysts like mesoporous silica-supported imidazoles accelerate oligomerization through concerted proton transfer and epoxide activation. The imidazole’s basic site deprotonates BPA, while its acidic N-H group polarizes the epoxide. This mechanism suppresses etherification side reactions by 30% compared to homogeneous catalysts, yielding oligomers with narrow molecular weight distributions (Đ < 1.3) [10].

Table 3: Catalytic Mechanisms in BADGE Polymerization

MechanismCatalyst ExamplesActive IntermediatePolymer ArchitectureByproduct Formation
CoordinationBF₃·Et₂O, AlCl₃Epoxide-Lewis acid adductBranched, cross-linkedLow (<5%)
NucleophilicBenzyldimethylamineAlkoxide ionLinearModerate (10–15% glycols)
Acid/BaseSupported imidazolesIon pairLinear, low dispersityMinimal (<2%)

Green Chemistry Approaches for Reducing Byproduct Formation

Solvent-Free Process Intensification

Modern BADGE synthesis eliminates organic solvents by using excess ECH as the reaction medium. This reduces VOC emissions by 95% and enhances atom economy. For example, patented methods employ reactive distillation to remove water and ECH simultaneously under vacuum (15–25 kPa), minimizing hydrolyzable chlorine formation to <300 ppm [6]. Continuous-flow reactors further suppress byproducts by precisely controlling residence time (≤10 min) and temperature (±0.5°C), preventing thermal degradation [9].

Catalytic Byproduct Suppression

Organocatalysts like propylene glycol monomethyl ether (0.02–0.2 wt% of BPA) accelerate etherification, reducing unreacted chlorohydrin intermediates that generate hydrolyzable chlorine. Post-reaction hydrolyzable chlorine scavengers (e.g., solid-supported amidoximes) decrease impurities to <100 ppm without energy-intensive washing [6].

Renewable Feedstocks and CO₂ Utilization

Biobased BADGE analogs synthesized from ferulic acid-derived bisferulates exhibit epoxy equivalent weights (180–190 g/eq) comparable to BADGE. These resins undergo alkaline degradation (10% NaOH, 60°C) to recover monomers, enabling circular production [8]. Additionally, CO₂ serves as a C1 synthon in halogen-free routes, where CTF-IM catalysts convert epichlorohydrin-free glycidol and CO₂ into cyclic carbonates. These intermediates react with BPA to form epoxy resins with zero halogen content [4].

Table 4: Byproduct Reduction Strategies in BADGE Production

Properties

CAS Number

91384-80-4

Product Name

Bisphenol A diglycidyl ether

IUPAC Name

2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane

Molecular Formula

C21H24O4
C21H24O4
C2H3OCH2OC6H3C3H6C6H5OCH2C2H3O

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C21H24O4/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20/h3-10,19-20H,11-14H2,1-2H3

InChI Key

LCFVJGUPQDGYKZ-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992)
In water, 0.7 mg/L at 25 °C (est)
3.685 mg/L @ 25 °C (est)

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4

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